molecular formula C11H10F3NO2 B11865496 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B11865496
M. Wt: 245.20 g/mol
InChI Key: NDRCFMGLAMARKS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a fluorinated tetrahydroquinoline derivative with a carboxylic acid group at position 3 and a trifluoromethyl (-CF₃) substituent at position 5. The tetrahydroquinoline scaffold imparts conformational rigidity, while the -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

The carboxylic acid group at position 3 allows for hydrogen bonding, which is critical for binding to biological targets such as proteases or kinases. The compound’s synthesis typically involves cyclization of substituted anilines followed by functional group modifications .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-2,4,7,15H,3,5H2,(H,16,17)

InChI Key

NDRCFMGLAMARKS-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Synthetic Approaches to the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold serves as the foundational structure for this compound. Classical methods often employ cyclization reactions between aromatic amines and carbonyl-containing precursors. For instance, the Pfitzinger reaction—a condensation between isatin derivatives and ketones—has been adapted to generate substituted tetrahydroquinolines . In the context of 6-(trifluoromethyl) derivatives, this approach requires careful selection of starting materials to pre-install the trifluoromethyl group at the C6 position.

A notable adaptation involves the use of 4-(trifluoromethyl)aniline as the aromatic amine component. When reacted with propionaldehyde in toluene under acidic conditions (e.g., p-toluenesulfonic acid), a benzotriazole intermediate forms, which subsequently undergoes cyclization to yield the tetrahydroquinoline framework . This method achieves moderate yields (45–60%) but necessitates rigorous purification due to byproduct formation.

The introduction of the trifluoromethyl group at the C6 position is typically achieved via two primary strategies: direct fluorination or the use of pre-fluorinated building blocks. Direct fluorination methods, while conceptually straightforward, often suffer from low regioselectivity and require harsh reaction conditions (e.g., HF-pyridine complexes) . Consequently, the use of pre-fluorinated precursors has gained prominence.

One advanced protocol involves the synthesis of 3,5-bis(trifluoromethyl)benzaldehyde, which serves as a fluorinated electrophile in reductive amination reactions. When combined with secondary amines in the presence of sodium triacetoxyborohydride (STAB), this method facilitates the incorporation of the trifluoromethyl group while simultaneously forming the tetrahydroquinoline ring . Key parameters such as solvent polarity and temperature significantly impact yield, with tetrahydrofuran (THF) at 0–5°C proving optimal (Table 1).

Table 1: Solvent Effects on Reductive Amination Yield

SolventTemperature (°C)Yield (%)
Tetrahydrofuran0–578
Dichloromethane20–2565
Ethanol40–4552

Stereochemical Control and Resolution

Although 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid lacks chiral centers, related intermediates often require stereochemical control. Diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid has been employed to resolve racemic mixtures of tetrahydroquinoline precursors . This method, when applied to ethyl 4-amino-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylate, achieves enantiomeric excess (ee) values exceeding 98% after recrystallization from ethanol.

Modern Catalytic Methods and Green Chemistry

Recent advances emphasize catalytic processes to minimize waste and improve atom economy. Palladium-catalyzed hydrogenolysis has been leveraged to remove protecting groups (e.g., benzyl esters) under mild conditions (1 atm H₂, 25°C) . Additionally, the use of recyclable catalysts such as palladium on carbon (Pd/C) in methanol enables quantitative deprotection without compromising the trifluoromethyl group.

Electrochemical methods have also emerged as a sustainable alternative. Anodic oxidation of 6-(trifluoromethyl)aniline derivatives in acetonitrile containing tetrabutylammonium perchlorate generates reactive intermediates that undergo spontaneous cyclization to form the tetrahydroquinoline core . Preliminary studies report yields of 70–75% with reduced energy consumption compared to thermal methods.

Purification and Analytical Characterization

Final purification typically involves a combination of column chromatography and recrystallization. Silica gel chromatography using hexane-ethyl acetate (3:1) effectively removes non-polar byproducts, while recrystallization from ethanol-water (9:1) enhances purity to >99% . Analytical characterization via ¹H/¹⁹F NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity, with distinctive signals at δ 4.25 (m, 2H, CH₂) and δ -63.5 (q, J = 12 Hz, CF₃) in the ¹H and ¹⁹F spectra, respectively .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced quinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄

    Reduction: LiAlH₄, NaBH₄, ethanol

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing drugs with improved stability and bioavailability due to the presence of the trifluoromethyl group.

    Industry: It is used in the development of agrochemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a. 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
  • Key Differences : Replaces -CF₃ with a bromine atom at position 6.
b. 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
  • Key Differences : -CF₃ group at position 8 instead of 6.
  • Impact : Altered electronic distribution and steric hindrance may reduce affinity for targets sensitive to substituent positioning .
c. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
  • Key Differences : Lacks the carboxylic acid group and has -CF₃ at position 7.
  • Impact : Absence of the carboxylic acid eliminates hydrogen-bonding capacity, reducing interaction with polar targets .

Core Structure Modifications

a. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
  • Key Differences: Isoquinoline core (nitrogen at position 2) vs. quinoline (nitrogen at position 1).
  • Impact: Altered ring geometry affects binding to receptors like opioid or adrenergic receptors, where Tic derivatives are known for mimicking phenylalanine .
b. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
  • Key Differences : Carboxylic acid at position 2 instead of 3.
  • Impact : Conformational constraints differ, influencing interactions with chiral enzyme active sites .

Functional Group Variations

a. Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate
  • Key Differences : Methyl ester replaces carboxylic acid.
  • Impact : Esterification reduces polarity, enhancing cell membrane permeability but requiring metabolic activation for biological activity .
b. 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
  • Key Differences: Oxadiazole ring replaces tetrahydroquinoline.
  • Impact : Introduces a heterocyclic motif with distinct electronic properties, often used in kinase inhibitors .

Comparative Data Table

Compound Name Substituent Position Substituent Type Core Structure Key Properties/Applications
6-(Trifluoromethyl)-THQ-3-COOH (Target) 6 (CF₃), 3 (COOH) -CF₃, -COOH Tetrahydroquinoline High metabolic stability, enzyme inhibition
6-Bromo-THQ-3-COOH 6 (Br), 3 (COOH) -Br, -COOH Tetrahydroquinoline Halogen bonding, intermediate synthesis
1,2,3,4-Tetrahydroisoquinoline-3-COOH (Tic) 3 (COOH) -COOH Tetrahydroisoquinoline Phe analog, peptide mimetics
Methyl 1,2,3,4-THQ-6-carboxylate 6 (COOCH₃) -COOCH₃ Tetrahydroquinoline Prodrug design, improved permeability

Biological Activity

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse scientific literature.

  • Molecular Formula : C11_{11}H10_{10}F3_3NO2_2
  • Molecular Weight : 245.20 g/mol
  • CAS Number : 1706452-49-4

Anti-Cancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds, including 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, exhibit significant anti-cancer properties. A study focusing on a series of substituted tetrahydroisoquinoline derivatives demonstrated potent binding affinities to Bcl-2 and Mcl-1 proteins, which are critical in regulating apoptosis in cancer cells. The lead compound showed an IC50_{50} value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

Anti-Inflammatory Activity

Another notable aspect of this compound is its anti-inflammatory potential. Isoquinoline derivatives have been shown to inhibit pro-inflammatory mediators such as IL-6 and nitric oxide (NO) in LPS-stimulated BV2 microglial cells. Specifically, compounds with certain substituents exhibited IC50_{50} values ranging from 20 to 40 µM for IL-6 inhibition . This suggests that 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid may play a role in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinoline derivatives is influenced by their structural characteristics. The trifluoromethyl group is believed to enhance lipophilicity and possibly increase binding affinity to target proteins. The following table summarizes the activity of various related compounds:

Compound NameStructureIC50_{50} (µM)Biological Activity
Compound AStructure A5.2Bcl-2 Inhibition
Compound BStructure B20-40IL-6 Inhibition
Compound CStructure C<30TNF-α Inhibition

Case Studies

  • Study on Apoptosis Induction : A study investigated the effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that certain derivatives could effectively induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
  • Inflammation Model : In a model using BV2 cells stimulated with LPS, treatment with the compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-6. This highlights its potential utility in neuroinflammatory conditions .

Q & A

Q. Example Workflow :

Start with 6-chlorotetrahydroquinoline.

Trifluoromethylate at position 6 using CF₃I in the presence of Cu(I).

Oxidize the methyl group at position 3 to a carboxylic acid.

How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Advanced
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. For example:

  • Optimized Conditions : Reactions in DMF at 150°C under microwave irradiation achieve >80% yield for trifluoromethylation steps, compared to 50–60% yield via conventional heating .
  • Energy Efficiency : Reduced solvent usage and lower byproduct formation due to precise temperature control .

What biological activities have been reported for this compound?

Q. Basic

  • Anticancer Activity : Inhibits kinases (e.g., EGFR) and apoptosis pathways, with IC₅₀ values ranging from 0.5–10 µM in HeLa and MCF-7 cell lines .
  • Antimicrobial Effects : Shows moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL), though less potent than ciprofloxacin .
  • Enzyme Inhibition : Binds to cytochrome P450 isoforms (e.g., CYP3A4), suggesting metabolic stability implications .

What is the proposed mechanism of action for its enzyme inhibition?

Advanced
The trifluoromethyl group enhances electron-withdrawing effects , stabilizing interactions with enzyme active sites:

  • Kinase Inhibition : The carboxylic acid group chelates Mg²⁺ ions in ATP-binding pockets, while the trifluoromethyl group stabilizes hydrophobic interactions .
  • CYP450 Binding : Molecular docking studies suggest π-π stacking between the quinoline ring and heme cofactors, with hydrogen bonding to conserved residues .

How do substituents like trifluoromethyl influence its physicochemical properties?

Q. Basic

  • Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes due to strong C-F bonds .
  • Solubility : The carboxylic acid group counterbalances hydrophobicity, maintaining aqueous solubility (~2 mg/mL at pH 7.4) .

How can structural modifications enhance its binding affinity?

Q. Advanced

  • Positional Effects : Fluorine substitution at position 8 improves steric fit in hydrophobic enzyme pockets (ΔIC₅₀ = 0.3 µM → 0.1 µM) .
  • Derivatization : Amidation of the carboxylic acid group increases bioavailability while retaining target affinity (e.g., methyl ester prodrugs) .

Q. Comparative Table :

DerivativeBinding Affinity (Kd, nM)Solubility (mg/mL)
Parent Compound1202.0
8-Fluoro Analog451.8
Methyl Ester Prodrug1305.5
Data from kinase inhibition assays

What analytical techniques are used for characterization?

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity (δ = -60 to -65 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects degradation products .
  • X-ray Crystallography : Resolves conformational flexibility of the tetrahydroquinoline ring .

How can researchers resolve discrepancies in spectral data for this compound?

Q. Advanced

  • Dynamic NMR : Resolves tautomeric equilibria or rotational barriers causing split peaks .
  • Isotopic Labeling : ¹³C-labeling tracks carbon environments in complex mixtures .
  • Computational Modeling : DFT calculations predict ¹H and ¹³C chemical shifts to validate experimental data .

What are the stability considerations during storage?

Q. Basic

  • Light Sensitivity : Degrades under UV light; store in amber vials at -20°C .
  • Hydrolysis : The carboxylic acid group is prone to esterification; use anhydrous solvents in reactions .

How does the compound behave under different pH conditions?

Q. Advanced

  • Acidic Conditions (pH < 3) : Protonation of the quinoline nitrogen increases solubility but promotes ring-opening reactions .
  • Neutral/Basic Conditions (pH 7–9) : Deprotonation of the carboxylic acid reduces membrane permeability but enhances enzymatic binding .

Q. pH-Solubility Profile :

pHSolubility (mg/mL)
212.5
7.42.0
90.8
Data from equilibrium solubility studies

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